{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate
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Overview
Description
The compound “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” is a complex organometallic compound It features a ruthenium(II) center coordinated with a p-cymene ligand, a pyridine ligand, and a chiral amine ligand that is further modified with a toluenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized through a series of reactions starting from commercially available precursors.
Ligand Modification: The amine ligand is then reacted with p-toluenesulfonyl chloride to introduce the toluenesulfonyl group.
Complex Formation: The modified ligand is then coordinated to a ruthenium(II) center in the presence of p-cymene and pyridine. The reaction is typically carried out in an inert atmosphere using solvents such as dichloromethane or toluene.
Salt Formation: The final step involves the addition of tetrafluoroboric acid to form the tetrafluoroborate salt of the complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of the p-cymene ligand.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions often require the presence of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions may result in new ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly useful in asymmetric synthesis.
Biology
In biology, the compound has been studied for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, leading to cytotoxic effects in cancer cells.
Medicine
In medicine, the compound’s ability to interact with DNA and proteins makes it a candidate for drug development. Its potential as an anticancer agent is of particular interest.
Industry
In industry, the compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale chemical production.
Mechanism of Action
The mechanism by which “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” exerts its effects involves the coordination of the ruthenium center to various molecular targets. The p-cymene ligand stabilizes the ruthenium center, while the chiral amine ligand provides specificity in interactions with biological molecules. The compound can bind to DNA, leading to the disruption of cellular processes and ultimately cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) arene complexes: These compounds also feature a ruthenium center coordinated with an arene ligand and are used in similar applications.
Ruthenium(II) polypyridyl complexes: These compounds have polypyridyl ligands instead of pyridine and are studied for their photophysical properties and potential in photodynamic therapy.
Ruthenium(II) phosphine complexes: These compounds feature phosphine ligands and are used in catalysis and medicinal chemistry.
Uniqueness
The uniqueness of “{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate” lies in its chiral amine ligand, which provides specificity in interactions with biological molecules. This makes it particularly valuable in asymmetric synthesis and as a potential anticancer agent.
Properties
IUPAC Name |
[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3/t20-,21-;;;;/m0..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOBCOGGIKGJQP-GOPWMECQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39BF4N3O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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